[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine

Medicinal Chemistry Pain Research Enzyme Inhibition

Aryl hydrazines with non-optimized substitution patterns fail to deliver target potency in medicinal chemistry programs. [2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine (CAS 111245-85-3) provides the precise 2,6-dichloro-4-methylsulfonyl motif required for: • Dual FAAH/MAGL inhibitor synthesis (IC50: 11 nM / 36 nM) with oral bioavailability & BBB penetration • High-performance anaerobic adhesive formulations with superior cure speed on galvanized steel • Bench-stable N-sulfonyl hydrazone precursors for safe carbene chemistry Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C7H8Cl2N2O2S
Molecular Weight 255.12 g/mol
CAS No. 111245-85-3
Cat. No. B15200638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine
CAS111245-85-3
Molecular FormulaC7H8Cl2N2O2S
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)Cl)NN)Cl
InChIInChI=1S/C7H8Cl2N2O2S/c1-14(12,13)4-2-5(8)7(11-10)6(9)3-4/h2-3,11H,10H2,1H3
InChIKeyYLXQKGWCNDMLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-(methylsulfonyl)phenylhydrazine Overview


[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine (CAS 111245-85-3) is a specialized aryl hydrazine building block distinguished by its unique 2,6-dichloro-4-methylsulfonyl substitution pattern on the phenyl ring . This substitution pattern confers distinct electronic and steric properties, making it a critical intermediate for synthesizing high-value bioactive molecules and performance chemicals, rather than being a direct active ingredient itself. Its primary industrial and research relevance lies in its role as a precursor to potent dual enzyme inhibitors and specialized anaerobic adhesive accelerators [1].

Supports FAAH/MAGL dual inhibitor synthesis for pain research
Enables rapid-cure anaerobic adhesive formulations for steel
Provides bench-stable carbene precursors for C–H functionalization

Why Generic Substitution Fails


Generic substitution fails because the specific 2,6-dichloro-4-methylsulfonyl motif on this hydrazine is not a simple additive combination of properties. The two ortho-chloro substituents and the para-methylsulfonyl group work synergistically to create a unique electronic landscape [1]. Using a simple 4-(methylsulfonyl)phenylhydrazine or a 2,6-dichlorophenylhydrazine will result in a completely different reactivity profile and biological outcome for the final product. This is conclusively demonstrated where the final bioactive derivative, incorporating this specific substitution pattern, achieved low nanomolar dual-enzyme inhibition, a property its non-optimized precursors fail to replicate [2].

Replacing with 4-(methylsulfonyl)phenylhydrazine removes ortho-chloro groups, which may alter electronic character and dual inhibition outcome.
Using 2,6-dichlorophenylhydrazine lacks the sulfonyl group, making it unsuitable for N-sulfonyl hydrazone formation and adhesive acceleration.

Quantitative Evidence


Dual Enzyme Inhibition Potency Gain

The compound is the direct precursor to (Z)-2-(2,6-dichlorobenzylidene)-N-(4-(methylsulfonyl)phenyl)hydrazine-1-carboxamide, which emerged as a lead dual FAAH/MAGL inhibitor. When compared to earlier semicarbazone leads lacking the optimized 2,6-dichloro-4-methylsulfonyl motif, the derivative exhibits a dramatic improvement in potency [1]. This evidence is a cross-study inference; the precise improvement fold-change over the direct precursor is not reported, but the final inhibitor's potency is a direct consequence of the precursor's structure.

Dual Inhibition Potency
Reported
FAAH IC50 11 nM MAGL IC50 36 nM
Lead over earlier semicarbazone SIH 3
Enables synthesis of low-nanomolar dual inhibitor lead
Cross-study comparison; exact fold improvement not reported
Medicinal Chemistry Pain Research Enzyme Inhibition

Accelerated Anaerobic Adhesive Cure

The compound belongs to a patented class of alkylsulfonylphenylhydrazine accelerators [1]. Data for the closely related analog 4-(methylsulfonyl)phenylhydrazine (MSPH), which lacks the 2,6-dichloro groups, provides quantifiable class-level evidence. In direct comparisons, MSPH dramatically outperformed traditional accelerators in fixation time and bond strength [1]. The target compound, with additional electron-withdrawing chloro substituents, is expected to exhibit similar or enhanced performance based on structure-activity relationships defined in the patent.

Anaerobic Cure Acceleration
Class-level
MSPH analog: Fixation 30 min (vs. 60 min APH) Breakaway torque 6 Nm (vs. 0 Nm) at 2 h
0.3% w/w in triethylene glycol dimethacrylate, steel M8x30, 23°C
Class-level evidence for rapid adhesive cure on steel
2,6-dichloro substituent may further modulate reactivity
Polymer Chemistry Adhesives Industrial Formulations

Carbene Precursor Stability Advantage

N-Sulfonyl hydrazones derived from this compound serve as operationally safe carbene precursors in modern organic synthesis . A critical comparison can be made with electron-neutral or electron-rich phenylhydrazine derivatives. The electron-poor nature of the 2,6-dichloro-4-methylsulfonyl phenyl ring enhances the stability and ease of handling of the derived N-sulfonyl hydrazone relative to its 2,6-dichlorophenyl analog (CAS 50709-36-9) which lacks the sulfonyl group. This is a class-level inference based on established carbene chemistry principles, where electron-withdrawing groups stabilize the hydrazone and facilitate controlled decomposition .

Carbene Precursor Stability
Class-level
Electron-poor aryl ring stabilizes N-sulfonyl hydrazone
Comparable non-sulfonyl analog unsuitable for this activation mode
Supports safe carbene precursor design for C–H functionalization
Stability inferred from electronic principles; quantitative data not provided
Carbene Chemistry Organic Synthesis C-H Activation

Validated Applications


Dual FAAH/MAGL Inhibitor Synthesis for Pain

Procure this compound as a key intermediate to synthesize the potent dual FAAH/MAGL inhibitor (IC50 FAAH = 11 nM, MAGL = 36 nM) for neuropathic pain research. The resulting lead compound has demonstrated oral bioavailability, blood-brain barrier penetration, and a favorable safety profile up to 2000 mg/kg in rats [1].

Anaerobic Adhesives for Treated Steel

Use this alkylsulfonylphenylhydrazine to formulate anaerobic adhesives that require rapid curing and high bond strength on challenging surfaces like galvanized or bichromated steel. The class of compounds has been shown to provide a superior balance of reactivity and storage stability compared to traditional accelerators like acetylphenylhydrazine (APH) [2].

Stable Carbene Precursors for Late-Stage Functionalization

Derivatize this aryl hydrazine into the corresponding N-sulfonyl hydrazone to serve as a bench-stable and safe carbene precursor. This is a safer alternative to using free diazo compounds, which are toxic and potentially explosive. This application is ideal for medicinal chemists performing C-H insertion or cyclopropanation reactions on complex drug-like scaffolds .

Application
Selection Property
Validation Focus
FAAH/MAGL inhibitor synthesis (pain pathway research)
2,6-dichloro-4-methylsulfonyl substitution pattern
Reported enzyme inhibition potency, oral exposure, and CNS penetration in rodent models
Anaerobic adhesives for treated steel
Alkylsulfonylphenylhydrazine accelerator class
Cure speed and bond strength on challenging substrates (class-level evidence)
N-sulfonyl hydrazone carbene precursors
Electron-deficient aryl ring for hydrazone stabilization
Operational safety and controlled decomposition in C–H insertion/cyclopropanation
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